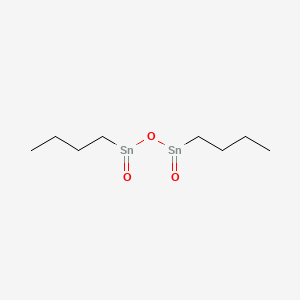![molecular formula C8H10N2O B13752257 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54993-52-1](/img/structure/B13752257.png)
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrazine ring system
准备方法
The synthesis of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
科学研究应用
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an anticancer agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected by this compound depend on its structure and the nature of the target .
相似化合物的比较
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be compared with other similar compounds such as:
Pyrrole derivatives: These compounds share the pyrrole ring system but differ in their substitution patterns and additional fused rings.
Pyrazine derivatives: These compounds have the pyrazine ring system and may exhibit different chemical reactivity and biological activity.
Triazolo[4,3-a]pyrazine derivatives: These compounds have an additional triazole ring fused to the pyrazine system, which can alter their pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
属性
CAS 编号 |
54993-52-1 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H10N2O/c1-9-5-6-10-4-2-3-7(10)8(9)11/h2-4H,5-6H2,1H3 |
InChI 键 |
VNPLKHXUZQIWAX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN2C=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


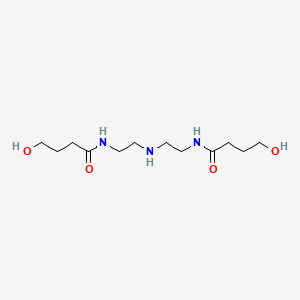
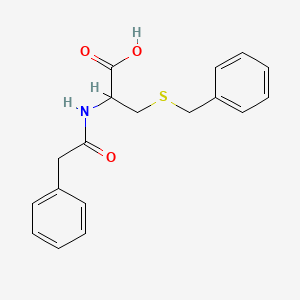
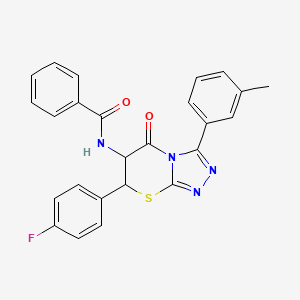
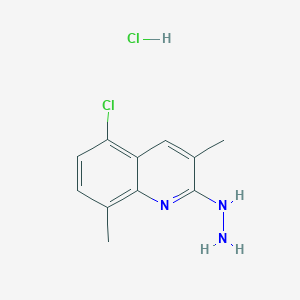
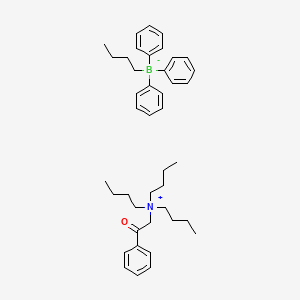
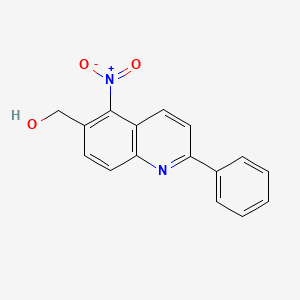
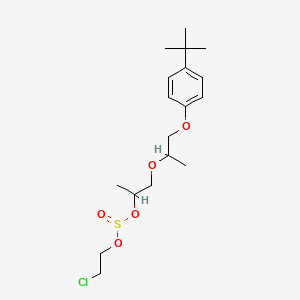
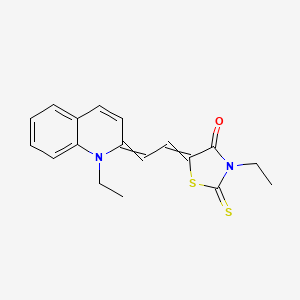
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
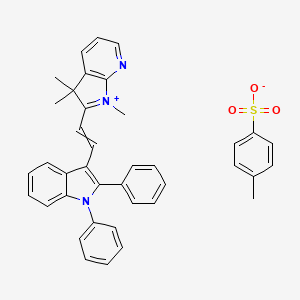
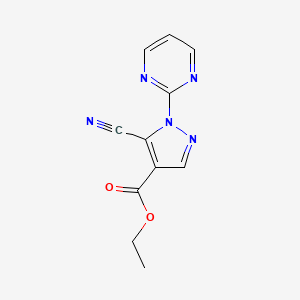
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
